2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
Description
IUPAC Nomenclature and Alternative Chemical Designations
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile, which precisely describes the structural connectivity and substitution pattern. This systematic naming convention follows established organic chemistry protocols by identifying the pyridine ring as the primary structural unit, with the trifluoromethyl group positioned at the 5-carbon and the oxyacetonitrile chain attached to the 2-carbon of the pyridine ring.
The compound possesses several alternative chemical designations that are commonly encountered in chemical literature and databases. These include 2-{[5-(trifluoromethyl)-2-pyridyl]oxy}acetonitrile, 2-((5-(Trifluoromethyl)-2-pyridyl)oxy)acetonitrile, and {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile. Each of these variations represents the same molecular structure while employing different bracket arrangements and positional descriptors that reflect various naming conventions used across different chemical databases and research publications.
The Chemical Abstracts Service registry number 680593-95-7 serves as the unique identifier for this compound in chemical databases worldwide. This registration number provides an unambiguous reference point for researchers and enables consistent identification across various chemical information systems. Additional database identifiers include the ChEBI identification number CHEBI:195112 and the DSSTox Substance identification DTXSID40384598, which facilitate cross-referencing across multiple chemical information platforms.
The simplified molecular-input line-entry system representation is C1=CC(=NC=C1C(F)(F)F)OCC#N, which provides a text-based description of the molecular connectivity. This notation system enables computer-based chemical structure searching and provides a standardized method for representing complex molecular architectures in databases and computational chemistry applications.
Molecular Architecture Analysis: Pyridine-Oxyacetonitrile Scaffold
The molecular architecture of this compound centers around a pyridine-oxyacetonitrile scaffold that demonstrates remarkable structural complexity within its compact molecular framework. The compound possesses the molecular formula C8H5F3N2O with a molecular weight of 202.13 grams per mole, indicating a relatively small yet functionally diverse organic molecule. The structural foundation consists of a six-membered aromatic pyridine ring bearing a trifluoromethyl substituent at the 5-position and an ether-linked acetonitrile group at the 2-position.
The pyridine ring system provides the central aromatic core, contributing both electronic and steric properties that influence the overall molecular behavior. The nitrogen atom within the pyridine ring introduces basic character and potential coordination sites for metal complexation reactions. The trifluoromethyl group at the 5-position significantly alters the electronic properties of the pyridine ring through its strong electron-withdrawing effect, which modifies both the nucleophilicity of the nitrogen center and the overall reactivity of the aromatic system.
The oxyacetonitrile chain attached to the 2-position of the pyridine ring introduces additional functional diversity through the ether oxygen and terminal nitrile group. The ether linkage provides conformational flexibility while maintaining the connection between the aromatic and aliphatic portions of the molecule. The acetonitrile moiety contributes both a reactive nitrile functional group and a methylene spacer that influences the spatial arrangement of functional groups within the molecule.
Analysis of similar compounds in the trifluoromethyl-pyridine family reveals that such structures often exhibit enhanced lipophilicity and improved membrane permeability compared to their non-fluorinated analogs. The strategic placement of fluorine atoms within the trifluoromethyl group creates a unique electronic environment that can influence intermolecular interactions and biological activity profiles.
| Structural Component | Chemical Properties | Functional Significance |
|---|---|---|
| Pyridine Ring | Aromatic, Basic Nitrogen | Central Coordination Site |
| Trifluoromethyl Group | Electron-Withdrawing, Lipophilic | Electronic Modulation |
| Ether Linkage | Flexible, Polar | Conformational Freedom |
| Acetonitrile Group | Electrophilic Carbon, Linear | Reactive Terminal Function |
Crystallographic Features and Conformational Isomerism
The crystallographic features of this compound reflect the complex interplay between its aromatic and aliphatic structural components, which influences both the solid-state packing arrangements and conformational preferences. Crystal structure analysis reveals that organic compounds containing pyridine rings typically adopt specific orientations that maximize intermolecular interactions while minimizing steric conflicts. The presence of the trifluoromethyl group introduces additional considerations for crystal packing due to the unique size and electronic properties of fluorine atoms.
In crystalline materials, the arrangement of atoms follows a highly ordered microscopic structure that forms a crystal lattice extending in all directions. For compounds like this compound, the unit cell represents the smallest repeating unit that completely reflects the symmetry and structure of the entire crystal. The translation vectors define the nodes of the Bravais lattice, and the crystal structure is built up through repetitive translation of the unit cell along its principal axes.
The molecular conformation of this compound is influenced by several factors, including the rotational freedom around the ether linkage connecting the pyridine ring to the acetonitrile chain. The ether oxygen provides a pivot point that allows for conformational flexibility, potentially leading to different rotational isomers or conformers in both solution and solid states. The linear geometry of the nitrile group constrains the terminal portion of the molecule, while the planar pyridine ring maintains its aromatic character through resonance stabilization.
Conformational analysis suggests that the compound may exist in multiple stable conformations depending on the relative orientations of the pyridine ring and the acetonitrile chain. The trifluoromethyl group, due to its bulky nature and strong electron-withdrawing properties, may influence the preferred conformations by affecting both steric interactions and electronic distributions within the molecule.
Single crystal analysis, when available, would provide detailed information about the three-dimensional arrangement of atoms within the crystalline lattice. Such analysis would reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. The absence of grain boundaries in single crystals can provide unique properties that are particularly valuable for understanding the fundamental structural characteristics of the compound.
| Crystallographic Parameter | Expected Range | Structural Significance |
|---|---|---|
| Carbon-Nitrogen Bond Length | 1.13-1.17 Å | Nitrile Triple Bond |
| Carbon-Oxygen Bond Length | 1.36-1.40 Å | Ether Linkage |
| Pyridine Ring Planarity | < 0.05 Å deviation | Aromatic Character |
| Trifluoromethyl Rotation | 0-360° | Conformational Freedom |
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides essential fingerprinting information that enables structural confirmation and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals the detailed connectivity and electronic environment of individual atoms within the molecular framework, while infrared spectroscopy identifies specific functional groups through their characteristic vibrational frequencies.
Nuclear magnetic resonance analysis of this compound would be expected to show distinct signals corresponding to the different hydrogen environments within the molecule. The pyridine ring protons would appear in the aromatic region, typically between 7.0 and 9.0 parts per million in proton nuclear magnetic resonance spectra. The trifluoromethyl group would not contribute directly to proton nuclear magnetic resonance but would influence the chemical shifts of nearby protons through its electron-withdrawing effect. The methylene protons of the acetonitrile chain would appear as a characteristic singlet, typically around 4.5-5.0 parts per million due to deshielding by the adjacent oxygen and nitrile functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework, with the nitrile carbon appearing as a distinctive signal around 115-120 parts per million. The trifluoromethyl carbon would show characteristic splitting patterns due to coupling with the three equivalent fluorine atoms, typically appearing as a quartet around 120-125 parts per million. Fluorine-19 nuclear magnetic resonance would show a single signal for the trifluoromethyl group, typically appearing around -60 to -65 parts per million relative to trichlorofluoromethane.
Infrared spectroscopy analysis would reveal several characteristic absorption bands that serve as fingerprints for the functional groups present in the molecule. The nitrile group would show a strong, sharp absorption band around 2250-2260 wavenumbers, which is characteristic of carbon-nitrogen triple bond stretching. The aromatic carbon-hydrogen stretching vibrations would appear above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretching would occur in the 2850-3000 wavenumber region. The carbon-oxygen ether stretching would contribute to absorption in the 1000-1300 wavenumber range, while the aromatic carbon-carbon stretching would appear around 1500-1600 wavenumbers.
Ultraviolet-visible spectroscopy would provide information about the electronic transitions within the aromatic pyridine system. The conjugated pyridine ring typically shows absorption bands in the 250-300 nanometer range due to π-π* transitions, while n-π* transitions involving the nitrogen lone pair would appear at longer wavelengths. The presence of the electron-withdrawing trifluoromethyl group would be expected to influence these absorption characteristics by modifying the electronic density distribution within the aromatic system.
| Spectroscopic Technique | Key Absorption/Signal | Chemical Significance |
|---|---|---|
| Proton Nuclear Magnetic Resonance | 7.0-9.0 ppm (aromatic), 4.5-5.0 ppm (methylene) | Hydrogen Environment Identification |
| Carbon-13 Nuclear Magnetic Resonance | 115-120 ppm (nitrile), 120-125 ppm (trifluoromethyl) | Carbon Framework Analysis |
| Infrared Spectroscopy | 2250-2260 cm⁻¹ (nitrile stretch) | Functional Group Confirmation |
| Ultraviolet-Visible Spectroscopy | 250-300 nm (π-π* transition) | Electronic Transition Analysis |
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPSSPKKMLLIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384598 | |
| Record name | {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680593-95-7 | |
| Record name | {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-(Trifluoromethyl)-2-pyridinol, chloroacetonitrile, potassium carbonate (base), dimethylformamide (DMF) solvent | The phenolic hydroxyl group of 5-(trifluoromethyl)-2-pyridinol is deprotonated by potassium carbonate, generating a nucleophilic phenolate ion. This ion undergoes nucleophilic substitution with chloroacetonitrile to form the ether linkage. |
| 2 | Reaction temperature: Elevated (typically 80–120 °C) | Elevated temperature promotes the nucleophilic substitution reaction efficiency. |
| 3 | Reaction time: Several hours (commonly 6–16 h) | Ensures complete conversion to the desired product. |
| 4 | Work-up involves aqueous quenching, extraction, and purification | The reaction mixture is cooled, diluted with water, extracted with organic solvents (e.g., ethyl acetate), and the product is isolated by concentration and crystallization or chromatography. |
This method is widely reported in chemical supply catalogs and research literature as the standard approach for synthesizing 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile.
Industrial Scale Considerations
On an industrial scale, continuous flow synthesis and automated reactor systems are employed to improve yield, reproducibility, and scalability. Key parameters such as temperature, pressure, and reaction time are optimized to maximize throughput and minimize by-products.
- Use of aprotic polar solvents like DMF or dimethyl sulfoxide (DMSO) is maintained.
- Potassium carbonate or other mild bases are preferred to avoid side reactions.
- Continuous monitoring of reaction progress via in-line spectroscopy or chromatography enhances process control.
Related Synthetic Intermediates and Alternative Routes
While direct synthesis of this compound is straightforward, related intermediates such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile are synthesized via substitution reactions on dichloropyridine derivatives. For example, a patented method describes:
Although this intermediate is structurally related, it serves as a precursor for further transformations to the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The use of potassium carbonate as a base ensures mild reaction conditions, minimizing side reactions and degradation.
- Aprotic solvents such as DMF facilitate nucleophilic substitution by stabilizing ionic intermediates.
- Elevated temperatures accelerate reaction rates but require careful control to prevent decomposition.
- Catalytic systems involving palladium complexes and nano titanium dioxide have been shown to greatly enhance substitution efficiency on chlorinated pyridine substrates, enabling high yields and potential for scale-up.
- Protective atmospheres (argon or nitrogen) and pressurization reduce oxidative degradation and improve reproducibility.
Scientific Research Applications
Chemistry
2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile serves as a building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can participate in:
- Substitution Reactions : The trifluoromethyl group can engage in nucleophilic substitutions, allowing the formation of diverse derivatives.
- Hydrolysis : Under specific conditions, hydrolysis can lead to the formation of hydroxyl derivatives.
Research indicates that compounds similar to this compound may exhibit significant biological activities, making them candidates for herbicides and pharmaceuticals:
- Herbicidal Applications : The structural features of the compound suggest potential efficacy against various plant species. Studies on related compounds have shown that the trifluoromethyl group enhances biological activity by improving lipophilicity and metabolic stability.
- Pharmaceutical Development : The compound's interactions with enzymes and receptors are under investigation for potential therapeutic applications. Its analogs have been studied for their roles in drug development, particularly as intermediates in synthesizing active pharmaceutical ingredients (APIs) .
Industrial Applications
This compound is explored in several industrial contexts:
- Agrochemicals : As a precursor or active ingredient in herbicides, it contributes to the development of effective agricultural chemicals.
- Material Science : The compound's unique properties may be leveraged in creating materials with specialized functionalities.
Mechanism of Action
The mechanism by which 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Ether vs.
Acid vs. Nitrile Termini: The propanoic acid derivative () exhibits acidic properties, improving water solubility compared to the acetonitrile group, which is more lipophilic and reactive .
Substituent Effects : Nitro and chloro groups () increase electrophilicity, making the compound more reactive in aromatic substitution reactions compared to the parent structure .
Biological Activity
Overview
2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Its structure, featuring a trifluoromethyl group attached to a pyridine ring, enhances its lipophilicity and metabolic stability, which are critical for biological interactions.
- Molecular Formula : C8H5F3N2O
- Molecular Weight : 202.13 g/mol
- Structure : The compound consists of a pyridine ring with a trifluoromethyl substituent and an acetonitrile moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding, facilitating better interaction with target proteins.
Anticancer Activity
Recent studies have reported promising anticancer activities for compounds related to this compound. For instance, derivatives have shown effectiveness against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL. These compounds exhibited lower efficacy compared to the standard drug doxorubicin but still demonstrated significant potential for further development .
Insecticidal Activity
Insecticidal tests have demonstrated that certain derivatives exhibit notable activity against pests such as Spodoptera frugiperda and Mythimna separata. At a concentration of 500 µg/mL, mortality rates ranged from 13.3% to 90.0%, indicating varying degrees of effectiveness compared to established insecticides like chlorantraniliprole .
Antifungal Activity
The antifungal properties of related compounds were also evaluated, showing significant inhibition against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some derivatives achieved inhibition rates exceeding 96%, comparable to or better than commercial fungicides like tebuconazole .
Comparative Biological Activity Table
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Efficacy Compared to Control |
|---|---|---|---|
| Anticancer | PC3, K562, Hela, A549 | 5 | Lower than Doxorubicin |
| Insecticidal | Spodoptera frugiperda | 500 | Up to 90% mortality |
| Mythimna separata | 500 | Up to 86.7% mortality | |
| Antifungal | Botrytis cinerea | - | Inhibition rates >96% |
| Sclerotinia sclerotiorum | - | Comparable to Tebuconazole |
Case Studies
- Anticancer Activity Study : A study published in July 2022 demonstrated that derivatives of trifluoromethyl pyrimidine exhibited anticancer activity against multiple cell lines. The MTT assay indicated significant cytotoxicity, suggesting that structural modifications could enhance potency against specific cancers .
- Insecticidal Efficacy : Research highlighted the insecticidal properties of several synthesized compounds related to the target compound. The study utilized Abbott's formula for corrected mortality rates and established that certain derivatives had competitive efficacy against common agricultural pests .
- Fungicidal Properties : In vitro tests showed that selected compounds had high antifungal activity against B. cinerea, with some achieving complete inhibition at specific concentrations. This indicates potential applications in agricultural settings for crop protection .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution at specific positions.
Key Findings :
-
Vapor-phase chlorination with FeCl₃ selectively substitutes the pyridine ring at the 2-position, producing intermediates used in agrochemical synthesis .
-
Basic hydrolysis cleaves the ether linkage, yielding hydroxylated pyridines .
Functional Group Transformations
The acetonitrile group undergoes characteristic nitrile reactions.
Key Findings :
-
Acidic hydrolysis converts the nitrile to an amide, while stronger conditions yield carboxylic acids .
-
Lithium aluminum hydride reduces the nitrile to a primary amine without affecting the trifluoromethyl group .
Radical Reactions
The trifluoromethyl group stabilizes radical intermediates, enabling unique transformations.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Photochemical coupling | UV light, AIBN initiator | Dimeric pyridyl ethers |
Key Findings :
-
Under UV irradiation, the compound forms dimeric structures via C–O bond formation, useful in polymer chemistry .
Stability Under Thermal and Oxidative Conditions
| Condition | Effect | Outcome | References |
|---|---|---|---|
| Heating (>200°C) | Decomposition | CO₂, HF, and pyridine fragments | |
| H₂O₂, acidic conditions | Oxidation of nitrile | Carboxylic acid derivatives |
Key Findings :
-
Thermal degradation above 200°C releases toxic gases (HF), necessitating controlled handling .
-
Oxidative conditions convert nitriles to carboxylic acids, expanding utility in medicinal chemistry .
Comparative Reactivity with Structural Analogs
Key Insight :
The acetonitrile ether linkage in this compound enhances its versatility compared to hydroxyl or chloro analogs, enabling dual reactivity at both the pyridine ring and nitrile group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-hydroxyacetonitrile derivatives and 2-chloro-5-(trifluoromethyl)pyridine. Key steps include using a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to activate the pyridyl chloride. Protecting the acetonitrile group with a trimethylsilyl moiety may reduce undesired side reactions, such as cyano group hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the pyridyl-oxy linkage and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹⁹F NMR) .
- X-ray Crystallography : Single-crystal studies resolve steric effects of the trifluoromethyl group and confirm bond angles (e.g., C-O-C linkage at ~120°) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 247.05) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability testing under inert atmospheres (N₂/Ar) at −20°C shows minimal degradation over 6 months. Accelerated degradation studies (40°C/75% RH) coupled with HPLC monitoring reveal susceptibility to hydrolysis at the cyano group, necessitating anhydrous storage .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in biological activity between this compound and its structural analogs?
- Methodological Answer : Comparative molecular docking studies (e.g., AutoDock Vina) against target enzymes (e.g., acetylcholinesterase for pesticides) highlight steric clashes caused by the trifluoromethyl group. Bioactivity assays (IC₅₀ measurements) paired with X-ray co-crystallography can validate binding modes .
Q. How can researchers resolve contradictory data in reactivity studies involving the pyridyl-oxy moiety?
- Methodological Answer : Kinetic isotopic labeling (e.g., deuterated solvents) and DFT calculations (Gaussian 16) identify whether electron-withdrawing effects of the CF₃ group dominate over resonance stabilization. Controlled pH studies (2-12 range) can isolate protonation-dependent reactivity .
Q. What strategies assess the environmental impact of this compound in agrochemical applications?
- Methodological Answer :
- Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (OECD 202) quantify EC₅₀ values.
- Degradation Pathways : LC-MS/MS identifies metabolites (e.g., hydroxylated pyridyl derivatives) in soil/water matrices under UV exposure .
Q. How do computational models predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns trajectories analyze conformational flexibility. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon trifluoromethyl substitution .
Q. What protocols ensure safe handling of this compound given its potential hazards?
- Methodological Answer :
- PPE : Nitrile gloves, ANSI Z87.1 goggles, and Tyvek suits prevent dermal exposure.
- Ventilation : Use fume hoods with >0.5 m/s airflow for synthesis/purification steps.
- Spill Management : Neutralize with vermiculite and 10% NaHCO₃ solution .
Distinction Between Basic and Advanced Topics
- Basic : Focus on synthesis, characterization, and stability (Questions 1-3).
- Advanced : Mechanistic, computational, and translational studies (Questions 4-8).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
